N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. While the exact molecular structure of “N-(3-Acetylphenyl)-4-methylbenzenesulfonamide” is not provided, similar compounds such as “N-(3-acetylphenyl)ethanesulfonamide” have a molecular formula of C10H13NO3S .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the exact properties of “this compound” are not provided, similar compounds such as “N-(3-acetylphenyl)ethanesulfonamide” have a molecular weight of 227.28 g/mol .Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “N-(3-Acetylphenyl)-4-methylbenzenesulfonamide” is not available, similar compounds such as “3-ACETYLPHENYL ISOCYANATE” have been associated with hazards such as skin irritation, eye irritation, and respiratory irritation .
properties
IUPAC Name |
N-(3-acetylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-6-8-15(9-7-11)20(18,19)16-14-5-3-4-13(10-14)12(2)17/h3-10,16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJWGOUGWAHTNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967692 |
Source
|
Record name | N-(3-Acetylphenyl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5317-87-3 |
Source
|
Record name | 3'-Acetyl-p-toluenesulfonanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Acetylphenyl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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